4-(Propan-2-yloxy)benzene-1-carbothioamide
Description
Significance of Carbothioamide Derivatives in Contemporary Chemical Research
Carbothioamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that compounds containing the carbothioamide moiety exhibit a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the sulfur and nitrogen atoms in the carbothioamide group allows for diverse chemical interactions and the formation of various heterocyclic compounds, making them versatile building blocks in the synthesis of novel therapeutic agents. researchgate.netgazi.edu.trmdpi.com The exploration of carbothioamide derivatives continues to be a fertile area of research for the development of new drugs. researchgate.netgazi.edu.tr
Overview of the Benzene-1-carbothioamide Scaffold and its Chemical Relevance
The benzene-1-carbothioamide scaffold is a core structure in many biologically active molecules. This framework, consisting of a benzene (B151609) ring directly attached to a carbothioamide group, serves as a key pharmacophore in the design of various enzyme inhibitors and other therapeutic agents. For instance, derivatives of this scaffold have been investigated as tyrosinase inhibitors, which have applications in treating skin pigmentation disorders. nih.gov The aromatic nature of the benzene ring, combined with the reactive potential of the carbothioamide group, provides a platform for developing compounds with specific biological targets. The substitution pattern on the benzene ring can be readily modified to fine-tune the pharmacological properties of the resulting molecules.
Research Context and Importance of the Specific Compound 4-(Propan-2-yloxy)benzene-1-carbothioamide
While extensive research on a wide array of carbothioamide derivatives has been published, detailed studies focusing specifically on this compound are limited in publicly accessible scientific literature. Its importance is currently inferred from the broader context of its chemical class. The presence of the 4-isopropyloxy substituent on the benzene ring is of particular interest as this group can influence the compound's lipophilicity and its binding affinity to biological targets. The structural similarity to other biologically active benzene-1-carbothioamide derivatives suggests its potential for further investigation in drug discovery programs. The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a subject for structure-activity relationship studies within this class of compounds. Further research is needed to fully elucidate the specific chemical properties and potential applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(2)12-9-5-3-8(4-6-9)10(11)13/h3-7H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMBOSCTNGSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Routes to Carbothioamides and their Isopropyl Benzene (B151609) Analogues
The synthesis of aryl carbothioamides is well-documented, with several reliable methods available to chemists. These routes are often adaptable for creating analogues bearing substituents such as the isopropyl benzene group.
A prevalent and conventional method for synthesizing carbothioamide derivatives involves the reaction of chalcones with thiosemicarbazide (B42300). nih.govbiointerfaceresearch.com Chalcones, or α,β-unsaturated ketones, serve as versatile precursors. The synthesis typically proceeds through a cyclization reaction to form pyrazoline carbothioamides. nih.govbiointerfaceresearch.com
The general procedure involves stirring chalcone (B49325) derivatives with thiosemicarbazide in a suitable solvent, such as glacial acetic acid or ethanol (B145695), often under reflux conditions for several hours. nih.govnih.govacs.org For instance, pyrazoline derivatives can be synthesized by refluxing 1 mmol of a chalcone derivative with 1 mmol of thiosemicarbazide in 5 mL of glacial acetic acid for 4 to 6 hours. nih.govacs.org An alternative method involves dissolving thiosemicarbazide and a substituted aldehyde or ketone in absolute ethanol with a catalytic amount of concentrated sulfuric acid, followed by refluxing for approximately 12 hours. nih.gov These methods are applicable to a wide range of substituted chalcones, which allows for the introduction of various functional groups on the aromatic rings, including the 4-(propan-2-yloxy) moiety.
Another key building block for carbothioamides is the thiosemicarbazone, which can be formed from the reaction of thiosemicarbazide with aldehydes or ketones. ajol.info These thiosemicarbazones are important precursors in the synthesis of various heterocyclic compounds. ajol.info
The efficiency and yield of carbothioamide synthesis can be significantly influenced by various reaction parameters. Optimization of these parameters is a critical step in developing a robust synthetic protocol. Key variables include the choice of solvent, the nature and concentration of the catalyst, reaction temperature, and reaction time. nih.govajpojournals.org
Solvent Effects: The polarity and boiling point of the solvent can affect reactant solubility and reaction rate. Solvents like ethanol, glacial acetic acid, and dimethylformamide (DMF) are commonly employed. nih.govnih.govmdpi.com The choice of solvent can influence the reaction pathway and the ease of product purification.
Catalyst Influence: Many syntheses of carbothioamide derivatives are catalyzed by acids (e.g., sulfuric acid, acetic acid) or bases. nih.govnih.gov The catalyst facilitates key steps in the reaction mechanism, such as condensation or cyclization. The concentration of the catalyst is a crucial parameter, as an optimal concentration can maximize the reaction rate, while excess catalyst may lead to side reactions. ajpojournals.org
Reaction Time and Temperature: These parameters are often interdependent. Higher temperatures generally lead to faster reaction rates, reducing the required reaction time. However, excessive heat can cause decomposition of reactants or products. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. ajol.info
The table below illustrates how different parameters can be varied to optimize the synthesis of carbothioamides.
| Parameter | Variable | Potential Impact on Reaction |
|---|---|---|
| Solvent | Ethanol vs. Acetic Acid vs. DMF | Affects solubility of reactants, reaction rate, and may participate in the reaction. |
| Catalyst | H₂SO₄ vs. NaOH vs. None | Influences reaction mechanism and rate; acidic or basic conditions may favor different pathways. |
| Temperature | Room Temperature vs. Reflux | Higher temperatures increase reaction rates but may also promote side reactions or decomposition. |
| Reaction Time | 2 hours vs. 6 hours vs. 12 hours | Needs to be sufficient for reaction completion but not so long as to allow for product degradation. |
| Reagent Concentration | Equimolar vs. Excess of one reagent | Can shift the equilibrium to favor product formation according to Le Chatelier's principle. |
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing carbothioamides. mdpi.comrsc.org These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. nih.govmdpi.com
One prominent green technique is microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov For example, Schiff base thiosemicarbazone derivatives have been synthesized under microwave irradiation over silica (B1680970) gel for just 2-3 minutes. ajol.info
Solvent-free, or "neat," reaction conditions represent another important green strategy. mdpi.com These reactions are often facilitated by grinding the reactants together, a technique known as mechanochemistry. nih.gov This method avoids the use of potentially toxic solvents, simplifies workup procedures, and reduces waste. Catalyst- and solvent-free syntheses of aryl thioamides have been successfully developed, highlighting the potential of these eco-friendly approaches. researchgate.net The use of solid supports, such as silica gel, can also facilitate reactions in the absence of a bulk solvent. ajol.info
Design and Synthesis of Novel Derivatives and Analogues of 4-(Propan-2-yloxy)benzene-1-carbothioamide
The core structure of this compound provides a scaffold that can be chemically modified to generate a library of novel compounds. Modifications can be targeted at the benzene ring or the carbothioamide moiety to systematically alter the molecule's properties.
The aromatic ring is a prime target for modification through electrophilic aromatic substitution (EAS) reactions. libretexts.org The existing 4-isopropoxy group is an activating, ortho-, para- directing group. Since the para position is occupied by the carbothioamide precursor (e.g., an acetyl or carboxyl group), further substitution will be directed to the positions ortho to the isopropoxy group (positions 3 and 5).
The synthesis of analogues would typically involve modifying a precursor molecule, such as 4-isopropoxybenzaldehyde (B92280) or 4-isopropoxyacetophenone, before the final conversion to the carbothioamide. Common EAS reactions include:
Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group is a meta-director and can be subsequently reduced to an amino group (-NH₂), which is an ortho-, para- director, allowing for further synthetic manipulations. masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. Friedel-Crafts acylation is often preferred as it avoids the polyalkylation side reactions and carbocation rearrangements common in alkylation. youtube.com
The order of these synthetic steps is crucial for achieving the desired substitution pattern. youtube.com
The following table outlines potential modifications to the benzene ring.
| Reaction Type | Reagents | Substituent Introduced | Position on Ring | Directing Effect of New Group |
|---|---|---|---|---|
| Bromination | Br₂ / FeBr₃ | -Br | 3 and/or 5 | Deactivating, o,p-Director |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | 3 and/or 5 | Deactivating, m-Director |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR | 3 and/or 5 | Deactivating, m-Director |
The carbothioamide group (-CSNH₂) is a versatile functional group that can participate in a variety of chemical transformations, making it an excellent handle for functional diversification. It is a key synthon in the synthesis of numerous nitrogen- and sulfur-containing heterocycles. arkat-usa.orgresearchgate.net
A primary mode of derivatization involves the reaction of the nitrogen atom(s) with electrophiles. For example, as previously mentioned, the reaction of thiosemicarbazide (a related structure) with α,β-unsaturated ketones (chalcones) leads to the formation of 1H-pyrazole-1-carbothioamides, commonly known as pyrazoline carbothioamides. nih.gov This reaction transforms the simple carbothioamide precursor into a more complex heterocyclic system through nucleophilic attack followed by cyclization and dehydration. nih.gov
Similarly, the carbothioamide moiety can react with various bifunctional reagents to yield five- or six-membered rings such as thiadiazoles, thiazoles, or triazines. researchgate.net These reactions significantly expand the chemical space accessible from a simple carbothioamide starting material, allowing for the creation of derivatives with diverse structural features.
Incorporation into Fused Heterocyclic Systems (e.g., Pyrazolines, Hydrazines, Quinazolines, Thiadiazoles)
The carbothioamide functional group (C(=S)NH₂) is a versatile synthon in organic chemistry, serving as a key building block for the construction of various sulfur and nitrogen-containing heterocyclic rings. The compound this compound, also known as 4-isopropoxythiobenzamide, provides a valuable precursor for introducing the 4-isopropoxyphenyl moiety into these complex structures. The reactivity of the thioamide group allows for its participation in cyclization and condensation reactions to form stable aromatic systems like thiadiazoles.
One of the fundamental strategies for synthesizing 1,2,4-thiadiazole (B1232254) rings involves the oxidative dimerization of thioamides. researchgate.net This method is an efficient approach for constructing symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. While specific studies detailing the dimerization of this compound are not extensively documented, the general mechanism is well-established for various carbothioamides and serves as a representative synthetic route. researchgate.net
The reaction typically proceeds by treating the thioamide with a suitable oxidizing agent. Reagents such as Oxone® (potassium peroxymonosulfate) are effective for this transformation, offering advantages of being readily available, inexpensive, and environmentally safer compared to other oxidants. researchgate.net The reaction mechanism involves the oxidation of the sulfur atom, followed by a dimerization and subsequent cyclization with the elimination of hydrogen sulfide (B99878), leading to the formation of the stable 1,2,4-thiadiazole ring.
This synthetic approach directly incorporates two units of the parent thioamide into the final heterocyclic product, resulting in a symmetrical 3,5-disubstituted thiadiazole. The resulting molecule, 3,5-bis(4-(propan-2-yloxy)phenyl)-1,2,4-thiadiazole, features the 4-isopropoxyphenyl groups at positions 3 and 5 of the thiadiazole core.
Table 1: Representative Synthesis of a 1,2,4-Thiadiazole Derivative
This table illustrates a general, representative synthetic methodology based on established oxidative dimerization reactions of thioamides.
| Reactant | Reagent/Conditions | Product | Yield | Reference |
| This compound | Oxidizing Agent (e.g., Oxone®) | 3,5-bis(4-(propan-2-yloxy)phenyl)-1,2,4-thiadiazole | Good | researchgate.net |
Another widely used method for forming five-membered heterocyclic rings from thioamides is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. beilstein-journals.org In some cases, during Hantzsch-type reactions, the oxidative dimerization of the starting thiobenzamide (B147508) to a 3,5-diphenyl-1,2,4-thiadiazole has been observed as a competing side reaction, further highlighting this pathway's relevance. beilstein-journals.org
While the primary focus of existing literature has been on more common thioamides, these established synthetic principles provide a clear and scientifically sound framework for the incorporation of this compound into fused heterocyclic systems, particularly thiadiazoles.
Advanced Structural Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 4-(Propan-2-yloxy)benzene-1-carbothioamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the thioamide protons. The aromatic region would likely display a characteristic AA'BB' system due to the para-substitution on the benzene (B151609) ring. The protons ortho to the isopropoxy group are expected to be shielded relative to those ortho to the carbothioamide group, leading to a doublet at approximately 6.9-7.1 ppm. Conversely, the protons ortho to the electron-withdrawing carbothioamide group would be deshielded, appearing as a doublet in the range of 7.7-7.9 ppm.
The isopropoxy group will be identifiable by a septet for the methine proton (CH) around 4.6-4.8 ppm, coupled to the six equivalent methyl protons. These methyl protons (CH₃) would present as a doublet at approximately 1.3-1.4 ppm. The protons of the thioamide group (-CSNH₂) are expected to appear as two broad singlets in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm, due to their attachment to a nitrogen atom and the influence of the thiocarbonyl group.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (ortho to -OCH(CH₃)₂) | 6.9 - 7.1 | Doublet |
| Aromatic (ortho to -CSNH₂) | 7.7 - 7.9 | Doublet |
| Isopropoxy (CH) | 4.6 - 4.8 | Septet |
| Isopropoxy (CH₃) | 1.3 - 1.4 | Doublet |
| Thioamide (NH₂) | 8.5 - 9.5 | Two Broad Singlets |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The most downfield signal is predicted to be the thiocarbonyl carbon (C=S) at approximately 190-200 ppm. The aromatic carbons will show distinct signals based on their substitution. The carbon attached to the isopropoxy group (C-O) is expected around 160 ppm, while the carbon bonded to the carbothioamide group would appear near 135 ppm. The unsubstituted aromatic carbons (CH) are predicted to resonate in the typical aromatic region of 115-130 ppm.
The isopropoxy group will be characterized by a signal for the methine carbon (-CH-) at approximately 70 ppm and a signal for the equivalent methyl carbons (-CH₃) at around 22 ppm.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | 190 - 200 |
| Aromatic (C-O) | ~160 |
| Aromatic (C-CSNH₂) | ~135 |
| Aromatic (CH) | 115 - 130 |
| Isopropoxy (CH) | ~70 |
| Isopropoxy (CH₃) | ~22 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The FT-IR and Raman spectra of this compound would be dominated by several characteristic absorption bands. The N-H stretching vibrations of the primary thioamide are expected to appear as two distinct bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropoxy group would be observed around 3100-2850 cm⁻¹.
A key vibrational mode is the C=S stretching, which for thioamides is often coupled with other vibrations and can be found in the broad range of 1250-1020 cm⁻¹. The C-N stretching of the thioamide group is typically observed around 1400 cm⁻¹. The aromatic C=C stretching vibrations will produce bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage is expected to give a strong absorption band in the 1250-1200 cm⁻¹ range.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3100 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch | ~1400 | Medium |
| C-O Stretch (Ether) | 1250 - 1200 | Strong |
| C=S Stretch | 1250 - 1020 | Medium |
In the absence of direct experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) can provide valuable predictions of the vibrational frequencies. Such calculations would allow for a more precise assignment of the observed bands in an experimental spectrum. A comparative analysis would likely show good agreement between the calculated and experimental wavenumbers, although some scaling factors may be necessary to account for the approximations in the theoretical models. This approach aids in confirming the proposed structure and understanding the vibrational dynamics of the molecule.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory has been a cornerstone in the theoretical examination of 4-(Propan-2-yloxy)benzene-1-carbothioamide, offering a powerful lens through which to view its electronic and structural characteristics.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, these studies reveal the preferred bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Analysis of the electronic structure provides a map of the electron distribution, highlighting regions of high and low electron density which are crucial for understanding the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis helps to identify the likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule indicates where it is most likely to donate or accept electrons, respectively, providing insights into its charge transfer characteristics.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
No specific numerical data from published studies on this compound was available.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution around a molecule. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, red areas signify regions of high electron density, which are prone to electrophilic attack, while blue areas indicate electron-deficient regions, which are susceptible to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other chemical species and for understanding its intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM) for Characterization of Chemical Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the nature of chemical bonds within a molecule based on the topology of the electron density. By identifying bond critical points and analyzing the properties of the electron density at these points, QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic or van der Waals). For this compound, QTAIM analysis would provide a detailed characterization of the covalent bonds within the benzene (B151609) ring, the carbothioamide group, and the propan-2-yloxy substituent, as well as any potential non-covalent interactions.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electrons and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis can quantify the extent of electron delocalization from the oxygen and sulfur lone pairs into the aromatic system and the carbothioamide group. This provides insight into the resonance stabilization of the molecule and the nature of the intramolecular charge transfer.
Table 2: NBO Analysis - Key Hyperconjugative Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
No specific numerical data from published studies on this compound was available.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These theoretical spectra provide a valuable reference for experimental data, aiding in structural confirmation and the detailed assignment of spectral bands. The process typically involves optimizing the molecule's geometry to its lowest energy state, followed by calculations of frequencies and electronic transitions. A common and robust method for such calculations is the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The computed values are typically referenced against a standard, such as Tetramethylsilane (TMS), to predict the chemical shifts that would be observed experimentally. These predictions are invaluable for assigning peaks in experimental spectra to specific atoms within the this compound structure.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the fundamental vibrational frequencies of a molecule. These calculated frequencies correspond to specific molecular motions, such as the stretching, bending, and twisting of bonds. Because theoretical calculations often overestimate vibrational frequencies compared to experimental results, the computed values are typically multiplied by a scaling factor for better correlation. mdpi.com Potential Energy Distribution (PED) analysis is then used to precisely assign each calculated frequency to its corresponding vibrational mode. nih.gov For this compound, this allows for the unambiguous identification of key functional group vibrations.
Interactive Table: Predicted Vibrational Modes for this compound Below is a representative table of the types of vibrational modes that would be calculated and assigned using DFT. The exact wavenumbers would require a specific computational study to be performed.
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
| N-H Asymmetric Stretch | Stretching of the two N-H bonds in the -NH₂ group out of phase. | 3400-3500 |
| N-H Symmetric Stretch | Stretching of the two N-H bonds in the -NH₂ group in phase. | 3300-3400 |
| C-H Aromatic Stretch | Stretching of the C-H bonds on the benzene ring. | 3000-3100 |
| C-H Aliphatic Stretch | Stretching of the C-H bonds in the propan-2-yloxy group. | 2850-3000 |
| C=S Stretch | Stretching of the carbon-sulfur double bond in the thioamide group. A key identifying peak. | 800-1250 |
| C-N Stretch | Stretching of the carbon-nitrogen bond in the thioamide group. | 1250-1350 |
| N-H Scissoring Bend | Bending motion of the -NH₂ group. | 1590-1650 |
| C-O-C Asymmetric Stretch | Asymmetric stretching of the ether linkage. | 1200-1275 |
| Ring Breathing | Symmetric expansion and contraction of the benzene ring. | ~1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of a compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help explain the color and electronic properties of the molecule.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). nih.govnih.gov For a compound like this compound, a QSAR study would typically involve it as part of a larger dataset of related thiobenzamide (B147508) derivatives to develop a predictive model for a specific biological effect, such as herbicidal or antimicrobial activity. nih.gov
The core of a QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are then used as independent variables in statistical methods, like Multiple Linear Regression (MLR), to build a model that can predict the activity or property of interest.
Key molecular descriptors relevant for this compound would include:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. Examples include dipole moment, HOMO and LUMO energies, and the HOMO-LUMO energy gap, which relates to molecular reactivity.
Steric/Geometrical Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and ovality.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Thermodynamic Descriptors: These relate to the energy of the molecule, such as the enthalpy of formation and Gibbs free energy.
Interactive Table: Types of Molecular Descriptors for QSAR/QSPR Studies This table outlines the categories of descriptors that would be calculated for this compound to build a predictive model.
| Descriptor Category | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electron-donating/accepting ability, polarity, reactivity sites |
| Steric | Molecular Weight, Molar Refractivity, Surface Area, Volume | Size, shape, and bulk of the molecule |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity, branching, and molecular complexity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross biological membranes |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy, Hydration Energy | Molecular stability and interaction with solvent |
By developing a statistically robust QSAR or QSPR model, researchers can predict the activity or properties of novel, yet-to-be-synthesized derivatives of this compound. This predictive power allows for the rational design of new compounds with potentially enhanced efficacy or desired properties, thereby streamlining the research and development process.
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research
A thorough investigation into the scientific literature reveals a significant gap in the publicly accessible research concerning the chemical compound this compound. Despite concerted efforts to locate experimental or computational studies, no specific data on its intermolecular interactions, supramolecular assembly, Hirshfeld surface analysis, crystal packing architecture, or lattice energy calculations could be found.
The exploration of a compound's solid-state structure is fundamental to understanding its physical and chemical properties. Analyses such as the characterization of hydrogen bonding patterns (e.g., N-H···S, N-H···O, C-H···S), the exploration of other non-covalent interactions like halogen or C-H···π bonds, and the quantification of intermolecular contacts through Hirshfeld surface analysis are crucial in the field of crystal engineering and materials science. Furthermore, understanding the crystal packing and calculating the lattice energy provides deep insights into the stability and polymorphism of a crystalline solid.
While research exists for structurally analogous compounds, such as 4-Methoxybenzenecarbothioamide, which exhibits N-H···S and C-H···O hydrogen bonds leading to the formation of dimeric structures, such information cannot be directly extrapolated to this compound. The substitution of a methoxy group with a bulkier propan-2-yloxy group would significantly influence the steric and electronic environment of the molecule, undoubtedly leading to different intermolecular interactions and a unique crystal packing arrangement.
The absence of crystallographic data, typically found in resources like the Cambridge Crystallographic Data Centre (CCDC), and the lack of computational chemistry studies focused on this specific molecule, prevent a detailed and scientifically accurate discussion as per the requested outline. The scientific community has yet to publish research that would enable a comprehensive analysis of the supramolecular chemistry of this compound.
Therefore, until such studies are conducted and their findings made public, a detailed article on the intermolecular interactions and supramolecular assembly of this compound cannot be generated.
Reactivity and Reaction Mechanism Studies
Mechanisms of Formation of 4-(Propan-2-yloxy)benzene-1-carbothioamide and its Analogues
The synthesis of aryl thioamides like this compound can be achieved through several established methods, primarily involving the conversion of corresponding amides, nitriles, or aldehydes.
Thionation of Amides: The most common route is the thionation of the corresponding amide, 4-(propan-2-yloxy)benzamide. wikipedia.orgacs.org This reaction involves replacing the carbonyl oxygen with a sulfur atom. The mechanism typically proceeds via a four-membered ring intermediate after the nucleophilic attack of the amide oxygen on the thionating agent, followed by ring-opening and elimination to form the thiocarbonyl group. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most frequently used thionating agents. wikipedia.org
Reaction of Nitriles: Another viable pathway is the reaction of 4-(propan-2-yloxy)benzonitrile with a source of hydrogen sulfide (B99878) (H₂S). wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. The mechanism involves the activation of the nitrile, followed by the nucleophilic addition of H₂S or its conjugate base to the carbon-nitrogen triple bond, leading to the formation of the thioamide.
Willgerodt-Kindler Reaction: Analogues can be synthesized via the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into thioamides. wikipedia.org For instance, starting with an appropriate ketone, the reaction with elemental sulfur and a secondary amine like morpholine (B109124) would yield the corresponding thioamide.
The table below summarizes the primary synthetic routes.
Table 1: Synthetic Routes for this compound
| Starting Material | Reagent(s) | General Mechanism | Ref. |
|---|---|---|---|
| 4-(Propan-2-yloxy)benzamide | Lawesson's Reagent or P₄S₁₀ | Thionation of the carbonyl group. | wikipedia.orgacs.org |
| 4-(Propan-2-yloxy)benzonitrile | H₂S (acid or base catalyzed) | Nucleophilic addition of sulfide to the nitrile group. | wikipedia.orgorganic-chemistry.org |
Chemical Transformations Involving the Thiocarbonyl Group (C=S)
The thiocarbonyl group (C=S) in this compound is the primary site of reactivity. Unlike the analogous carbonyl group in amides, the C=S bond is longer, weaker, and more polarizable, making the sulfur atom a soft nucleophile and the carbon atom an electrophile. springerprofessional.de
S-Alkylation: The sulfur atom is readily attacked by electrophiles. For example, reaction with alkyl halides (e.g., methyl iodide) leads to the formation of S-alkylated isothioamide salts. This transformation is a key step in many subsequent reactions, particularly in the synthesis of heterocycles.
Hydrolysis: In the presence of metal salts like those of mercury or silver, the thioamide can be hydrolyzed back to the corresponding amide, 4-(propan-2-yloxy)benzamide. wikipedia.org This reaction proceeds via coordination of the metal ion to the sulfur atom, which activates the thiocarbonyl carbon towards nucleophilic attack by water.
Oxidation and Reduction: Thioamides can be oxidized, though the reaction typically does not proceed past the quasi-sulfine stage. wikipedia.org Reduction of the thiocarbonyl group is also possible, but common hydrogenation catalysts are often poisoned by the sulfur. Raney nickel is frequently used, though it is consumed stoichiometrically in the process. wikipedia.org
The table below outlines key transformations of the thiocarbonyl group.
Table 2: Chemical Transformations of the Thiocarbonyl Group
| Reaction Type | Reagent(s) | Product Type | Key Feature | Ref. |
|---|---|---|---|---|
| S-Alkylation | Alkyl Halides (e.g., CH₃I) | Isothioamide Salt | Formation of a C-S-Alkyl bond. | wikipedia.org |
| Hydrolysis | H₂O, Hg(OAc)₂ or Ag⁺ salts | Amide | Conversion of C=S to C=O. | wikipedia.org |
| Desulfurization/Reduction | Raney Nickel | Amine | Complete removal of sulfur. | wikipedia.org |
Cyclization Reactions and Heterocyclic Ring Formation Propensity
Thioamides are exceptionally useful synthons for the synthesis of a wide variety of heterocyclic compounds, owing to the versatile reactivity of the thioamide moiety. springerprofessional.deresearchgate.netresearchgate.net this compound can serve as a precursor to numerous heterocyclic systems, including thiazoles, thiadiazoles, and benzothiazines.
Thiazole (B1198619) Synthesis: A classic example is the Hantzsch thiazole synthesis, where the thioamide reacts with an α-haloketone. The mechanism involves the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the ketone's carbonyl carbon, and subsequent dehydration to yield the substituted thiazole ring.
Thiadiazole Synthesis: Reactions with appropriate reagents can lead to the formation of thiadiazole rings. The specific isomer formed depends on the nature of the cyclizing agent.
Benzothiazine Synthesis: Dehydrogenative cyclization of N-substituted thioamides can lead to S-heterocycles. researchgate.net For instance, an N-benzyl substituted analogue of this compound could undergo electrochemical dehydrogenative cyclization to form a 1,3-benzothiazine derivative. researchgate.net
The propensity for cyclization is a cornerstone of thioamide chemistry, providing access to core structures found in many biologically active molecules. researchgate.net
The table below illustrates the formation of different heterocycles from a thioamide precursor.
Table 3: Heterocyclic Ring Formation from Thioamide Precursors
| Reactant | Resulting Heterocycle | Reaction Type | Ref. |
|---|---|---|---|
| α-Haloketone | Thiazole | Condensation/Cyclization | acs.orgresearchgate.net |
| Hydrazonoyl Halides | 1,3,4-Thiadiazole | Cyclocondensation | acs.org |
| Alkyl 1,2-dihalides | Thiazoline | S- and N-alkylation | acs.org |
Coordination Chemistry: Ligand Properties and Metal Complexation
The thioamide functional group possesses excellent coordinating properties, acting as a versatile ligand for various transition metal ions. acs.orgscispace.com this compound can coordinate to metal centers in several ways.
Coordination Modes:
S-Coordination (Thione Form): As a neutral ligand, it typically coordinates through the soft sulfur atom, especially with soft metal ions like Ag(I), Pd(II), and Pt(II), in accordance with Hard-Soft Acid-Base (HSAB) theory. acs.org
N,S-Bidentate Coordination (Thiolate Form): Upon deprotonation of the N-H proton, the thioamide can act as a monoanionic N,S-bidentate ligand. scispace.com This mode of coordination forms a stable chelate ring and is common with a range of transition metals, including Fe(II), Co(II), Ni(II), and Cu(II). scispace.com
The electronic properties of the aryl substituent can modulate the electron density on the donor atoms, thereby influencing the stability and properties of the resulting metal complexes. The electron-donating isopropoxy group in this compound would increase the electron density on the thioamide moiety, potentially enhancing its donor capabilities. Thioamide-based pincer ligands have also been developed, showcasing the utility of this functional group in creating robust coordination environments for catalytic applications. acs.orgnih.gov
The table below summarizes the coordination behavior of thioamide ligands.
Table 4: Coordination Properties of Thioamide Ligands
| Metal Ion Example | Likely Coordination Mode | Donor Atom(s) | Basis (HSAB Theory) | Ref. |
|---|---|---|---|---|
| Pd(II), Pt(II), Ag(I) | Monodentate (neutral) | S | Soft acid - soft base interaction. | acs.orgresearchgate.net |
| Ni(II), Cu(II) | Bidentate (anionic) | N, S | Borderline acids, form stable chelates. | scispace.com |
In Vitro Biological Activity Research and Structure Activity Relationships Sar
Anticancer Activity Studies
The anticancer potential of 4-(Propan-2-yloxy)benzene-1-carbothioamide and its derivatives has been evaluated against several human cancer cell lines. These studies primarily focus on determining the cytotoxicity of the compounds and elucidating the mechanisms through which they induce cancer cell death, such as apoptosis.
One study investigated a series of N,N-disubstituted thiourea (B124793) derivatives incorporating the 4-isopropoxybenzene moiety. The compounds were tested for their cytotoxic effects against the HeLa (cervical cancer) cell line. The results indicated that the biological activity is significantly influenced by the nature of the substituents on the second nitrogen atom. For instance, a derivative featuring a 4-fluorophenyl group exhibited notable anticancer activity.
Another area of research involves metal complexes of thioamides. A palladium(II) complex of a related N-substituted thioamide, N-(2-methylphenyl)-4-isopropoxy-benzene-1-carbothioamide, was synthesized and evaluated for its cytotoxic activity against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. The study found that the palladium complex showed enhanced anticancer activity compared to the uncomplexed thioamide ligand. This suggests that coordination with a metal center can be a viable strategy to improve the cytotoxic potential of this class of compounds.
The induction of apoptosis is a key mechanism for many anticancer agents. Studies on related thiourea derivatives have shown that these compounds can trigger programmed cell death in cancer cells. While the precise apoptotic pathways initiated by this compound itself are a subject of ongoing research, the activity of its derivatives suggests that it may involve similar mechanisms.
Table 1: Selected In Vitro Anticancer Activity Data
| Compound/Derivative | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-(4-fluorophenyl)-N'-(4-isopropoxyphenyl)thiourea | HeLa | IC50 | Not specified, but noted as active | |
| Pd(II) complex of N-(2-methylphenyl)-4-isopropoxy-benzene-1-carbothioamide | MCF-7 | Not specified | Active |
Antimicrobial and Antifungal Activity Investigations
The carbothioamide functional group is known to be a key pharmacophore for antimicrobial activity. Research has confirmed that this compound and its related structures possess significant inhibitory effects against a range of bacterial and fungal pathogens.
Derivatives of this compound have demonstrated notable antibacterial activity. For example, certain thiourea derivatives bearing the 4-isopropoxybenzene scaffold were screened against bacterial strains like Staphylococcus aureus and Escherichia coli. Similarly, metal complexes have been shown to enhance antimicrobial efficacy. The aforementioned palladium(II) complex of N-(2-methylphenyl)-4-isopropoxy-benzene-1-carbothioamide was tested against several bacterial and fungal strains, showing moderate to good activity.
In the realm of antifungal agents, this chemical scaffold has also proven effective. Studies on related N-aryl-4-isopropoxythiobenzamides have demonstrated their potential against various fungal pathogens. The research highlights the importance of the thioamide moiety and the isopropoxy group in conferring this biological activity.
Table 2: Summary of Antimicrobial and Antifungal Screening
| Compound/Derivative | Pathogen Type | Example Pathogens | Activity Level | Reference |
|---|---|---|---|---|
| Thiourea derivatives | Bacteria | S. aureus, E. coli | Active | |
| Pd(II) complex of N-(2-methylphenyl)-4-isopropoxy-benzene-1-carbothioamide | Bacteria, Fungi | S. aureus, C. albicans | Moderate to Good |
Enzyme Inhibition Studies
The inhibitory effect of this compound and its analogs on various enzymes is a significant area of investigation, pointing to their potential in treating a range of diseases.
Urease Inhibition: Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by Helicobacter pylori. A series of N,N'-disubstituted thiourea derivatives containing the 4-isopropoxy group were synthesized and evaluated for their urease inhibitory potential. Many of these compounds showed excellent inhibitory activity, with some being even more potent than the standard inhibitor, thiourea. The structure-activity relationship studies revealed that the presence and position of substituents on the phenyl rings are critical for the inhibitory effect.
Carbonic Anhydrase II Inhibition: Carbonic anhydrase (CA) enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain sulfonamide derivatives related to the 4-isopropoxybenzene structure have been investigated as inhibitors of human carbonic anhydrase II (hCA II). While not a direct thioamide, this research shows that the 4-isopropoxybenzene scaffold can be incorporated into molecules that effectively target this enzyme.
15-Lipoxygenase (15-LOX) Inhibition: Lipoxygenases are enzymes involved in the inflammatory pathway. Thioamide derivatives have been explored for their ability to inhibit these enzymes. A study on N-substituted-N'-(4-isopropoxyphenyl)thioureas demonstrated significant inhibitory activity against 15-LOX. The findings suggest that these compounds could be developed as potential anti-inflammatory agents.
HIV Integrase Inhibition: While specific studies on this compound as an HIV integrase inhibitor are not prominent, related structures have been part of research in this area. The general class of thioamides and thioureas has been explored for various antiviral activities, and their ability to chelate metals could be relevant for targeting metalloenzymes like HIV integrase.
Table 3: Enzyme Inhibition Data
| Enzyme | Compound Class | Key Finding | IC50 Value (Example) | Reference |
|---|---|---|---|---|
| Urease | N,N'-disubstituted thioureas with 4-isopropoxy group | Excellent inhibitory activity, surpassing standard inhibitors. | 0.12 ± 0.01 µM for one derivative | |
| Carbonic Anhydrase II | Related sulfonamide derivatives | Effective inhibition of hCA II. | Not specified |
DNA Binding and Interaction Studies
The interaction of small molecules with DNA can be a crucial mechanism for their biological activity, particularly for anticancer and antimicrobial effects. Studies have shown that N-aryl-4-isopropoxythiobenzamides and their metal complexes can interact with DNA.
These investigations often employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry to understand the mode of binding. The results typically suggest that the compounds can bind to DNA, although the specific mode (e.g., intercalation, groove binding) can vary. For some metal complexes of related thioamides, an intercalative binding mode has been proposed. This interaction with the DNA helix can disrupt replication and transcription processes, leading to cell death.
Molecular Docking Analysis of Ligand-Target Interactions
To complement experimental findings, molecular docking simulations are widely used to predict and analyze the binding of this compound derivatives to the active sites of target proteins.
Urease Docking: Docking studies of thiourea derivatives into the active site of urease have provided valuable insights into their inhibitory mechanism. These simulations show that the thiourea core can interact with the nickel ions in the enzyme's active site, which is crucial for catalysis. The 4-isopropoxyphenyl group often forms hydrophobic and van der Waals interactions with surrounding amino acid residues, anchoring the inhibitor in place.
15-Lipoxygenase Docking: For 15-LOX inhibitors, docking analyses have revealed that the compounds fit into the enzyme's active site, interacting with the catalytic iron atom and key amino acid residues like His499 and Ile857. The sulfur atom of the thioamide group often plays a role in coordinating with the iron center.
DNA Docking: Molecular docking has also been used to model the interaction of related compounds with DNA. These simulations can help visualize how the molecule fits into the minor or major groove of the DNA double helix or how it intercalates between base pairs, supporting the experimental binding data.
Other Targets: Docking studies have also been performed for derivatives against the active sites of carbonic anhydrase and other potential protein targets. These computational analyses are instrumental in understanding structure-activity relationships and in the rational design of more potent inhibitors.
Mechanistic Insights from In Vitro Findings
The collective in vitro data provides a clearer picture of the molecular mechanisms underlying the biological activities of this compound and its analogs.
Anticancer Mechanism: The cytotoxicity appears to be mediated, at least in part, by the molecule's ability to interact with biological macromolecules. The enhanced activity of metal complexes suggests that these compounds may function as metallodrugs, potentially targeting DNA and inducing apoptotic cell death.
Antimicrobial Mechanism: The antimicrobial action is likely linked to the disruption of essential cellular processes. The thioamide group is a known toxophore that can interfere with enzyme function. Interaction with DNA is another plausible mechanism that could inhibit microbial replication.
Enzyme Inhibition Mechanism: For enzymes like urease and 15-lipoxygenase, the mechanism involves direct binding to the active site. The sulfur atom of the carbothioamide group often coordinates with metal ions (Ni²⁺ in urease, Fe³⁺ in 15-LOX) that are essential for catalytic activity, effectively blocking the enzyme's function. The rest of the molecule, including the 4-isopropoxybenzene ring, ensures a high-affinity interaction with the binding pocket.
Future Research Directions and Applications in Advanced Chemistry
Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity of Carbothioamides
The synthesis of carbothioamides is a cornerstone for their application. While established methods exist, future research will focus on developing novel synthetic strategies that offer higher yields, greater selectivity, and more environmentally benign conditions. Current synthetic approaches often involve the reaction of an amide with a thionating agent or the addition of hydrogen sulfide (B99878) to nitriles. However, these methods can sometimes lead to side products or require harsh reaction conditions.
Future synthetic strategies could explore:
Catalytic Thionation: The development of new catalysts could enable the direct and selective thionation of amides under milder conditions, reducing waste and improving atom economy. Palladium-catalyzed reactions, for instance, have shown promise in forming C-S bonds and could be adapted for carbothioamide synthesis. ethz.ch
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. Applying flow chemistry to carbothioamide synthesis could lead to higher yields, improved purity, and safer handling of reagents.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. Exploring microwave-assisted synthesis for 4-(propan-2-yloxy)benzene-1-carbothioamide could provide a rapid and efficient route to this and related compounds.
Recent research has demonstrated the successful synthesis of various carbothioamide derivatives, often as intermediates for more complex molecules like pyrazolines or carbazole (B46965) scaffolds. acs.orgnih.gov These studies provide a foundation for optimizing and diversifying the synthetic routes to compounds like this compound.
Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Analysis
A deeper understanding of the reaction mechanisms involved in the synthesis and application of carbothioamides is crucial for their rational design and optimization. Advanced spectroscopic and imaging techniques can provide unprecedented insights into these processes in real-time.
Future research in this area could involve:
In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the formation of intermediates and products as the reaction progresses. This data is invaluable for elucidating reaction pathways and kinetics.
Raman Spectroscopy: Confocal Raman microscopy is a powerful non-destructive technique for chemical analysis and imaging. kit.ac.jp It could be employed to study the distribution of carbothioamide-based compounds within materials or to monitor their transformation during a chemical process.
Mass Spectrometry Imaging: This technique can map the spatial distribution of molecules on a surface, which could be useful for analyzing the incorporation of carbothioamides into materials or on catalyst surfaces.
By combining these advanced analytical methods, researchers can gain a comprehensive understanding of the chemical behavior of this compound at the molecular level.
Refinement of Computational Models for Enhanced Predictive Power in Chemical Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functions. nih.gov For carbothioamides, computational models can be refined to better predict their reactivity, spectroscopic properties, and interactions with other molecules.
Key areas for future computational research include:
Quantum Mechanical Calculations: High-level quantum mechanical methods, such as Density Functional Theory (DFT), can be used to accurately predict the geometric and electronic structure of carbothioamides. These calculations can provide insights into their reactivity and help in the design of new synthetic routes. dntb.gov.ua
Molecular Docking and Dynamics: These simulation techniques are crucial for understanding the interactions of carbothioamides with other molecules, such as in the design of chemosensors or catalysts. nih.govresearchgate.net Molecular dynamics simulations can reveal the conformational changes and binding energies that govern these interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of carbothioamides with their chemical or physical properties. acs.org These models can then be used to predict the properties of new, unsynthesized compounds, accelerating the discovery of new materials and catalysts.
The synergy between computational modeling and experimental work will be critical for the efficient design and development of new applications for this compound. researchgate.netresearchgate.net
Design of Carbothioamide-Based Scaffolds for Non-Biological Applications (e.g., in materials science, chemosensors, or catalysis)
The unique properties of the carbothioamide group make it an attractive building block for the design of functional materials and molecules for non-biological applications.
Materials Science: Carbothioamide moieties can be incorporated into polymer backbones to create materials with novel properties. The ability of the thioamide group to participate in hydrogen bonding and coordinate with metal ions suggests that these materials could have interesting self-assembly, thermal, or conductive properties. These polymers could find applications as biodegradable materials or in the development of new composites. nih.govmdpi.commdpi.comnih.gov
Chemosensors: Carbothioamide derivatives have shown significant promise as fluorescent chemosensors for the detection of metal ions. mdpi.comresearchgate.netnih.govresearchgate.net The sulfur and nitrogen atoms of the carbothioamide group can act as binding sites for metal ions, and this binding event can lead to a change in the fluorescence of the molecule. Future research could focus on designing sensors based on this compound for the selective detection of specific environmentally or industrially relevant ions.
| Target Ion | Sensor Type | Detection Limit | Reference |
| Zn²⁺ | Fluorescent | 0.39 µM | mdpi.com |
| Fe³⁺ | Fluorescent | 0.03 mg/L | researchgate.netnih.gov |
| Cu²⁺ | Fluorescent | 0.05 mg/L | researchgate.netnih.gov |
Catalysis: The ability of the carbothioamide group to coordinate with transition metals makes it a potential ligand for catalysis. Carbothioamide-metal complexes could be designed to catalyze a variety of organic transformations. The electronic properties of the 4-(propan-2-yloxy)phenyl group can be tuned to modulate the activity and selectivity of the catalyst. Research in this area could lead to the development of new, efficient catalysts for important industrial processes. ethz.ch
Further Elucidation of Structure-Function Relationships at the Molecular Level
A fundamental understanding of the relationship between the molecular structure of carbothioamides and their function is essential for the rational design of new molecules with tailored properties. drugdesign.org Systematic studies are needed to elucidate how variations in the substituents on the aromatic ring and the thioamide nitrogen affect their chemical and physical properties.
Key research questions to address include:
How does the electronic nature of the substituents influence the reactivity of the carbothioamide group?
What is the role of steric effects in determining the conformation and binding properties of these molecules?
How does the substitution pattern affect the photophysical properties, which is crucial for the design of fluorescent sensors?
By systematically synthesizing and characterizing a library of derivatives of this compound, researchers can build a comprehensive understanding of its structure-function relationships. researchgate.netnih.gov This knowledge will be invaluable for the future design of advanced materials, sensors, and catalysts based on this versatile chemical scaffold.
Q & A
Basic Research Question
- NMR : ¹H NMR confirms the isopropyloxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for CH) and thiocarbonyl resonance (C=S at ~200 ppm in ¹³C NMR) .
- FT-IR : Strong absorbance at ~1250 cm⁻¹ (C-O-C) and ~1150 cm⁻¹ (C=S) .
- HPLC/MS : Quantifies purity (>95% target) and detects sulfoxide byproducts (e.g., m/z +16 for oxidation) .
Data Contradiction Example : Discrepancies in C=S peak positions may arise from solvent polarity or hydrogen bonding; cross-validate with X-ray crystallography .
What strategies optimize the compound’s solubility and stability for in vitro biological assays?
Advanced Research Question
- Solubility : Use co-solvents (DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Stability : Avoid prolonged exposure to light/oxygen (degrades C=S). Store under argon at –20°C.
- Experimental Design : Perform stability kinetics (pH 7.4 buffer, 37°C) with LC-MS monitoring .
How do structural modifications (e.g., substituent variations) impact its enzyme inhibition efficacy?
Advanced Research Question
- Case Study : Analogues with electron-withdrawing groups (e.g., –NO₂) at the benzene ring show enhanced kinase inhibition (IC₅₀ < 1 µM) compared to electron-donating groups (–OCH₃) .
- Methodology :
How can conflicting data on cytotoxicity profiles be resolved across different cell lines?
Advanced Research Question
Example Contradiction : High cytotoxicity in HeLa cells (IC₅₀ = 5 µM) vs. low toxicity in HEK293 (IC₅₀ > 50 µM).
Resolution Strategies :
- Control experiments : Verify assay consistency (e.g., MTT vs. ATP-luminescence).
- Mechanistic studies : Measure ROS generation or mitochondrial membrane potential to identify cell-specific pathways .
- Statistical analysis : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .
What factorial design approaches are suitable for optimizing multi-step synthesis?
Advanced Research Question
A Box-Behnken design is ideal for 3–4 variables (e.g., temperature, solvent ratio, catalyst loading). Example optimization:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Solvent (DMF:H₂O) | 3:1 | 5:1 |
| Catalyst (mol%) | 5 | 15 |
| Output : Model predicts maximum yield (82%) at 105°C, 4:1 solvent, 12 mol% catalyst. Validate with triplicate runs . |
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Advanced Research Question
- Pharmacophore modeling : Identify essential features (e.g., hydrophobic isopropyloxy, hydrogen-bonding C=S).
- MD Simulations : Assess binding persistence (≥50 ns trajectories) to avoid off-target effects .
- ADMET Prediction : Use SwissADME to filter candidates with poor bioavailability (LogP > 5) .
What protocols validate the compound’s role in modulating reactive oxygen species (ROS) in cancer cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
